3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one typically involves the reaction of 2-ethoxyphenol with appropriate reagents to introduce the chromen-4-one moiety. One common method involves the use of 2-ethoxyphenol and epichlorohydrin, followed by cyclization to form the chromen-4-one structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized to achieve high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(2-Ethoxyphenoxy)-7-oxo-chromen-4-one.
Reduction: Formation of 3-(2-Ethoxyphenoxy)-7-hydroxy-dihydrochromen-4-one.
Substitution: Formation of derivatives with various functional groups replacing the ethoxyphenoxy group.
Scientific Research Applications
3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-20-13-5-3-4-6-14(13)22-16-10-21-15-9-11(18)7-8-12(15)17(16)19/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQHOSPYXVIASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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